2-(2-Bromophenyl)-1,3,2-dioxaborinane
Overview
Description
2-(2-Bromophenyl)-1,3,2-dioxaborinane is an organoboron compound characterized by the presence of a bromophenyl group attached to a dioxaborinane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-1,3,2-dioxaborinane typically involves the reaction of 2-bromophenylboronic acid with diols under specific conditions. One common method is the reaction of 2-bromophenylboronic acid with ethylene glycol in the presence of a dehydrating agent such as toluene, which facilitates the formation of the dioxaborinane ring.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like sodium amide or thiolates, and the reactions are often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or sodium hydroxide in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
- **Coupling Re
Substitution Reactions: Products include substituted phenyl derivatives, depending on the nucleophile used.
Properties
IUPAC Name |
2-(2-bromophenyl)-1,3,2-dioxaborinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BBrO2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5H,3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYCIXHQPWYPMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BBrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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